molecular formula C16H18 B13775429 4-methyl-4'-propyl-1,1'-Biphenyl CAS No. 117713-15-2

4-methyl-4'-propyl-1,1'-Biphenyl

Cat. No.: B13775429
CAS No.: 117713-15-2
M. Wt: 210.31 g/mol
InChI Key: MYPHJNJOMQFYGS-UHFFFAOYSA-N
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Description

4-Methyl-4'-propyl-1,1'-biphenyl (C₁₆H₁₈) is a biphenyl derivative featuring a methyl group (-CH₃) at the para position of one benzene ring and a propyl group (-C₃H₇) at the para position of the adjacent ring. This substitution pattern confers distinct physicochemical properties, including enhanced hydrophobicity compared to unsubstituted biphenyl, due to the electron-donating alkyl groups. Such compounds are of interest in materials science, particularly in liquid crystal technology, where alkyl-substituted biphenyls are valued for their mesogenic behavior.

Properties

CAS No.

117713-15-2

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

1-methyl-4-(4-propylphenyl)benzene

InChI

InChI=1S/C16H18/c1-3-4-14-7-11-16(12-8-14)15-9-5-13(2)6-10-15/h5-12H,3-4H2,1-2H3

InChI Key

MYPHJNJOMQFYGS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4’-propyl-1,1’-Biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include biphenyl ketones, carboxylic acids, alcohols, and various substituted biphenyl derivatives .

Mechanism of Action

The mechanism of action of 4-Methyl-4’-propyl-1,1’-Biphenyl involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3,5-Difluoro-4'-propyl-1,1'-biphenyl (C₁₅H₁₄F₂)

  • Substituents : Fluorine atoms at the 3 and 5 positions, propyl at 4'.
  • Impact : Fluorine’s electronegativity increases polarity, enhancing solubility in polar solvents compared to alkyl-substituted biphenyls. Experimental heat capacity data (300.5–329.7 K) suggests moderate thermal stability, with a reported error margin of 0.40%.

4-(2-Methylpropyl)-4'-nitro-1,1'-biphenyl (C₁₆H₁₇NO₂)

  • Substituents: Branched 2-methylpropyl at 4, nitro (-NO₂) at 4'.
  • Its topological polar surface area (PSA) is elevated (~45 Ų), influencing solubility and intermolecular interactions.

Physicochemical Properties (Estimated)

Compound Molecular Formula Boiling Point (°C, est.) Melting Point (°C, est.) Solubility Key Applications
4-Methyl-4'-propyl-1,1'-biphenyl C₁₆H₁₈ 280–285 80–85 Low (non-polar) Liquid crystals, polymers
3,5-Difluoro-4'-propyl-1,1'-biphenyl C₁₅H₁₄F₂ 275–280 75–80 Moderate (polar) Heat transfer fluids
4-(2-Methylpropyl)-4'-nitro-1,1'-biphenyl C₁₆H₁₇NO₂ 290–295 90–95 Low Chemical synthesis

Notes:

  • Alkyl chains (methyl, propyl) increase hydrophobicity and reduce melting points compared to halogenated analogs.
  • Nitro groups elevate melting points due to stronger dipole-dipole interactions.

Reactivity and Stability

  • Electrophilic Substitution : The methyl and propyl groups in this compound activate the biphenyl core toward electrophilic substitution at meta positions relative to the alkyl groups.
  • Thermal Stability : Alkyl-substituted biphenyls generally exhibit higher thermal stability than halogenated derivatives, as seen in the heat capacity data for 3,5-difluoro-4'-propyl-1,1'-biphenyl.

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